molecular formula C20H19N3O4 B4049506 methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate

methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate

Cat. No.: B4049506
M. Wt: 365.4 g/mol
InChI Key: UIWGKMFCPZHXMQ-UHFFFAOYSA-N
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Description

Methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.13755610 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

X-ray Crystal Structure Analysis

Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate has been synthesized and its crystal structure determined by single crystal X-ray diffraction analysis, highlighting its potential in crystallography studies. The study noted significant conjugations within the triazene moieties and the hexahydropyrimidine rings adopting a chair conformation, indicating its structural complexity and potential applications in designing materials with specific properties (Moser, Bertolasi, & Vaughan, 2005).

Heterocyclic System Synthesis

The compound has been utilized in the synthesis of various heterocyclic systems, demonstrating its versatility as a reagent in organic synthesis. For example, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a related compound, served as a reagent for preparing 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones and other pyrimidinone derivatives, which have potential applications in developing new pharmaceuticals and agrochemicals (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Radiopharmaceuticals Synthesis

Its derivatives have been involved in the synthesis of radiolabeled compounds, such as [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, which are used in the study of drug metabolism and distribution, indicating its application in the development of diagnostic and therapeutic agents (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Antimicrobial and Antitumor Activity

Compounds related to "methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate" have been evaluated for their antimicrobial, antitumor, and enzyme inhibition activities, highlighting their potential in medicinal chemistry for the development of new therapies (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).

Protoporphyrinogen IX Oxidase Inhibitors

The trifluoromethyl-substituted derivatives of the compound have shown activity as protoporphyrinogen IX oxidase inhibitors, suggesting their use in developing herbicides and studying the biosynthesis pathway of heme (Li et al., 2005).

Properties

IUPAC Name

methyl 4-[6-methyl-2-oxo-5-(phenylcarbamoyl)-3,4-dihydro-1H-pyrimidin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-16(18(24)22-15-6-4-3-5-7-15)17(23-20(26)21-12)13-8-10-14(11-9-13)19(25)27-2/h3-11,17H,1-2H3,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWGKMFCPZHXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate
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methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate
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methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate
Reactant of Route 4
methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate
Reactant of Route 5
methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate
Reactant of Route 6
methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.